molecular formula C6H10BrNO3 B8350117 2-Bromo-4-methyl4-nitropentanal

2-Bromo-4-methyl4-nitropentanal

Cat. No. B8350117
M. Wt: 224.05 g/mol
InChI Key: WTBVSHZWSAUKDD-UHFFFAOYSA-N
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Patent
US07253181B2

Procedure details

4-Methyl-4-nitropentanal is prepared by condensation of acrolein and 2-nitropropane according to a known procedure (Synthesis 1986, 237). To a solution of 4-methyl-4-nitropentanal (8.5 g, 58.56 mmol) in acetic acid (125 ml) is added bromine (9.12 g, 57.07 mmol) dropwise while the temperature is kept below 15° C. After stirring for 15 minutes at room temperature the reaction is poured into a mixture of water and ice (250 ml) and extracted two times with dichloromethane. The combined organic extracts are washed with water and with brine, successively, dried over magnesium sulfate, and the solvent is removed under reduced pressure to leave 10.7 g of 2-bromo-4-methyl-4-nitropentanal which is used for the next step without further purification.
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step Two
Quantity
9.12 g
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
250 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(C=C)=O.[N+](C(C)C)([O-])=O.[CH3:11][C:12]([N+:18]([O-:20])=[O:19])([CH3:17])[CH2:13][CH2:14][CH:15]=[O:16].[Br:21]Br>C(O)(=O)C.O>[CH3:11][C:12]([N+:18]([O-:20])=[O:19])([CH3:17])[CH2:13][CH2:14][CH:15]=[O:16].[Br:21][CH:14]([CH2:13][C:12]([CH3:17])([N+:18]([O-:20])=[O:19])[CH3:11])[CH:15]=[O:16]

Inputs

Step One
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C(C)C
Step Two
Name
Quantity
8.5 g
Type
reactant
Smiles
CC(CCC=O)(C)[N+](=O)[O-]
Name
Quantity
9.12 g
Type
reactant
Smiles
BrBr
Name
Quantity
125 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
ice
Quantity
250 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 15 minutes at room temperature the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is kept below 15° C
EXTRACTION
Type
EXTRACTION
Details
extracted two times with dichloromethane
WASH
Type
WASH
Details
The combined organic extracts are washed with water and with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
successively, dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC(CCC=O)(C)[N+](=O)[O-]
Name
Type
product
Smiles
BrC(C=O)CC(C)([N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 10.7 g
YIELD: CALCULATEDPERCENTYIELD 163.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07253181B2

Procedure details

4-Methyl-4-nitropentanal is prepared by condensation of acrolein and 2-nitropropane according to a known procedure (Synthesis 1986, 237). To a solution of 4-methyl-4-nitropentanal (8.5 g, 58.56 mmol) in acetic acid (125 ml) is added bromine (9.12 g, 57.07 mmol) dropwise while the temperature is kept below 15° C. After stirring for 15 minutes at room temperature the reaction is poured into a mixture of water and ice (250 ml) and extracted two times with dichloromethane. The combined organic extracts are washed with water and with brine, successively, dried over magnesium sulfate, and the solvent is removed under reduced pressure to leave 10.7 g of 2-bromo-4-methyl-4-nitropentanal which is used for the next step without further purification.
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step Two
Quantity
9.12 g
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
250 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(C=C)=O.[N+](C(C)C)([O-])=O.[CH3:11][C:12]([N+:18]([O-:20])=[O:19])([CH3:17])[CH2:13][CH2:14][CH:15]=[O:16].[Br:21]Br>C(O)(=O)C.O>[CH3:11][C:12]([N+:18]([O-:20])=[O:19])([CH3:17])[CH2:13][CH2:14][CH:15]=[O:16].[Br:21][CH:14]([CH2:13][C:12]([CH3:17])([N+:18]([O-:20])=[O:19])[CH3:11])[CH:15]=[O:16]

Inputs

Step One
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C(C)C
Step Two
Name
Quantity
8.5 g
Type
reactant
Smiles
CC(CCC=O)(C)[N+](=O)[O-]
Name
Quantity
9.12 g
Type
reactant
Smiles
BrBr
Name
Quantity
125 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
ice
Quantity
250 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 15 minutes at room temperature the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is kept below 15° C
EXTRACTION
Type
EXTRACTION
Details
extracted two times with dichloromethane
WASH
Type
WASH
Details
The combined organic extracts are washed with water and with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
successively, dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC(CCC=O)(C)[N+](=O)[O-]
Name
Type
product
Smiles
BrC(C=O)CC(C)([N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 10.7 g
YIELD: CALCULATEDPERCENTYIELD 163.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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